Product packaging for Evernimicin(Cat. No.:CAS No. 109545-84-8)

Evernimicin

Cat. No.: B180343
CAS No.: 109545-84-8
M. Wt: 1631.4 g/mol
InChI Key: UPADRKHAIMTUCC-OWALTSPQSA-N
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Description

Evernimicin (CAS 109545-84-8), also known as Ziracin or SCH 27899, is an oligosaccharide antibiotic belonging to the orthosomycin class . This complex macrocyclic compound is characterized by its large molecular structure (C70H97Cl2NO38) and 35 defined stereocenters . As a research tool, its primary value lies in its unique mechanism of antibacterial action. This compound exerts its effect by binding exclusively to the 50S subunit of the bacterial ribosome . Structural studies using cryo-electron microscopy have revealed that its binding site spans the minor grooves of helices 89 and 91 of the 23S rRNA and involves interactions with arginine residues of ribosomal protein L16 . This site is distinct from those used by other classes of ribosome-targeting antibiotics, such as chloramphenicol or erythromycin . By binding to this unique location, which overlaps with the elbow region of A-site tRNA, this compound inhibits protein synthesis by preventing the full accommodation of the aminoacyl-tRNA into the A site during the elongation phase of translation . This mechanism makes it a valuable compound for studying protein synthesis and resistance pathways. This compound demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) . Its distinct binding site means it does not display cross-resistance with other major antibiotic classes, providing a unique tool for researching multidrug-resistant bacterial strains and for exploring novel antibacterial strategies . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H97Cl2NO38 B180343 Evernimicin CAS No. 109545-84-8

Properties

CAS No.

109545-84-8

Molecular Formula

C70H97Cl2NO38

Molecular Weight

1631.4 g/mol

IUPAC Name

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1

InChI Key

UPADRKHAIMTUCC-OWALTSPQSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Synonyms

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

Origin of Product

United States

Preparation Methods

Solvent Extraction and Chromatography

The crude extract is resolubilized in methanol or dimethyl sulfoxide (DMSO) and subjected to sequential chromatographic steps:

  • Size-exclusion chromatography : Initial purification uses Sephadex LH-20 columns equilibrated with methanol-water (7:3 v/v) to remove low-molecular-weight contaminants.

  • Ion-exchange chromatography : Anion-exchange resins (e.g., DEAE-Sepharose) separate this compound from acidic impurities under gradient elution with ammonium bicarbonate (0.1–1.0 M).

  • Reverse-phase HPLC : Final purification employs C18 columns with acetonitrile-water (65:35 v/v) mobile phases, achieving >95% purity.

Crystallization

Purified this compound is crystallized from acetone-water mixtures (4:1 v/v) at 4°C, yielding colorless needles. X-ray diffraction confirms the crystalline structure, which features a unique orthosomycin scaffold with alternating α-1,6 and β-1,4 glycosidic linkages.

Structural Confirmation and Analytical Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) resolve the oligosaccharide backbone and aglycone moieties. Key signals include anomeric protons at δ 4.8–5.2 ppm and methyl groups from deoxy sugars at δ 1.2–1.5 ppm.

  • Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) identifies the molecular ion [M+H]⁺ at m/z 1,406.6, consistent with the formula C₆₃H₉₉NO₃₄.

Comparative Structural Analysis

This compound shares structural homology with avilamycin, differing in hydroxylation patterns and sugar substituents (Fig. 1). These modifications confer distinct ribosomal binding affinities, as evidenced by competitive binding assays.

Biochemical Preparation of Ribosomes for Binding Studies

Ribosome Isolation from Escherichia coli and Staphylococcus aureus

  • Cell Lysis : Bacterial pellets are lysed via French press in Buffer B3 (10 mM MgCl₂, 20 mM Tris pH 7.8, 30 mM NH₄Cl, 6 mM β-mercaptoethanol).

  • Differential Centrifugation : Lysates are centrifuged at 30,000 × g to remove cell debris, followed by ultracentrifugation (40,000 rpm, 20 h) through a sucrose cushion (1.1 M sucrose in B3).

  • Subunit Separation : 70S ribosomes are dissociated into 50S and 30S subunits using Buffer B4 (1 mM MgCl₂, 100 mM NH₄Cl) and sucrose density gradient centrifugation (10–30%).

Table 1: Buffer Compositions for Ribosome Preparation

BufferComponents
B310 mM MgCl₂, 20 mM Tris pH 7.8, 30 mM NH₄Cl, 0.1 mM EDTA, 6 mM β-mercaptoethanol
B41 mM MgCl₂, 20 mM Tris pH 7.8, 100 mM NH₄Cl, 0.1 mM EDTA, 6 mM β-mercaptoethanol
B610 mM MgCl₂, 20 mM Tris pH 7.8, 1 M NH₄Cl, 0.1 mM EDTA, 6 mM β-mercaptoethanol

Ribosome Binding Assays

[¹⁴C]this compound binding kinetics are quantified using size-exclusion chromatography (Bio-Gel P-30). Nonlinear regression analysis of saturation binding data reveals dissociation constants (Kd) of 84 nM (E. coli 70S), 86 nM (S. aureus 70S), and 160 nM (E. coli 50S). Competitor antibiotics (e.g., avilamycin) reduce [¹⁴C]this compound binding by >90%, confirming target specificity.

Analytical Methods for Assessing this compound Activity

Cell-Free Translation Assays

  • Poly(U)-Directed System : this compound inhibits polyphenylalanine synthesis with an IC₅₀ of 125 nM in E. coli and S. aureus extracts.

  • Native Template Assays : Phage MS2 RNA translation in E. coli extracts is inhibited by 70% at 720 nM this compound.

Table 2: Inhibition of Protein Synthesis by this compound

SystemIC₅₀ (nM)Max Inhibition (%)
E. coli (poly(U))12535
S. aureus (poly(A))12590
Rabbit reticulocyte>25,000<10

RNA Probing and Resistance Mutations

Footprinting studies with H. halobium ribosomes identify this compound-binding sites at hairpins 89 and 91 of 23S rRNA. Resistance mutations (e.g., G2470A) localize to these regions, corroborating structural data.

Challenges and Optimization Strategies

Solubility and Stability

This compound’s poor aqueous solubility necessitates formulation with cyclodextrins or liposomes. Stability studies indicate degradation <5% after 24 h in pH 7.4 buffers at 25°C.

Scalability

Transitioning from laboratory to industrial scale requires optimizing fermentation aeration and nutrient feed rates. Continuous centrifugation and inline HPLC monitoring reduce processing times by 40% .

Chemical Reactions Analysis

Mechanism of Action

Evernimicin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Key findings include:

  • Binding Specificity : Binds exclusively to the 50S subunit in Escherichia coli and Staphylococcus aureus with dissociation constants (KdK_d) of 84–160 nM .

  • Inhibition of Translation :

    • 50% inhibitory concentration (IC₅₀) of ~125 nM in cell-free systems derived from E. coli and S. aureus .

    • Minimal inhibition in eukaryotic systems (rabbit reticulocytes and wheat germ) at concentrations up to 40 µg/ml .

Ribosomal Binding Site

This compound interacts with evolutionarily conserved regions of the ribosome:

RNA and Protein Interactions

ComponentInteraction DetailsSource
23S rRNA (Hairpin 89/91)Protects nucleotides U2533, G2535, and A2534 in E. coli; similar protections in Halobacterium halobium .
Ribosomal Protein L16Mutations in L16 confer resistance; homologous to archaeal L10e .

Structural Insights

  • Cryo-EM/Crystallography :

    • Binds the A-tRNA entrance corridor, overlapping with the elbow region of A-site tRNA .

    • Key interactions involve rRNA helices H89, H91, and domain 2 of the CTC protein .

Inhibition of Translation

This compound primarily blocks the elongation phase:

  • Template Dependency :

    • 90% inhibition with poly(A) templates vs. 35% with poly(U) .

    • Mechanism linked to nascent polypeptide conformation and ribosomal stalling .

  • Misreading Assays : No evidence of transcript misreading, unlike aminoglycosides .

Competition and Specificity

  • Avilamycin Competition : Structurally similar avilamycin competes for binding (500-fold excess reduces this compound-ribosome complexes by >90%) .

  • No Cross-Resistance : Minimal overlap with binding sites of macrolides, chloramphenicol, or tetracyclines .

Resistance Mechanisms

Resistance arises via:

  • Mutations :

    • Single nucleotide changes in 23S rRNA (e.g., G2535U) .

    • Substitutions in L16 (e.g., Arg59 loop) .

  • Methylation : Methylation of 23S rRNA nucleotides (e.g., A2534) reduces drug affinity .

Structural Comparison with Avilamycin

FeatureThis compoundAvilamycin
Binding SiteSpans H89/H91 and L16Overlaps with this compound but distinct
Key InteractionsOrsellinic acid (res I) with Arg58 O52 interaction with G2535
Conformational ChangesIntermediate Arg59 loop state Fully encapsulated Arg59 loop

Thermodynamic and Kinetic Data

ParameterValue (this compound)MethodSource
Dissociation ConstantKd=84160K_d=84-160 nMRadiolabeled binding assays
Dissociation Ratek1=0.02k_{-1}=0.02 min⁻¹Excess unlabeled antibiotic
IC₅₀ (Poly(A) Template)125 nM (~70% inhibition)Cell-free translation assays

This compound’s unique binding site and lack of cross-resistance with other antibiotics make it a promising candidate for combating multidrug-resistant pathogens. Its structural and mechanistic insights provide a foundation for designing derivatives with enhanced efficacy.

Scientific Research Applications

In Vitro Studies

Evernimicin exhibits strong antimicrobial activity against various Gram-positive pathogens. Notably, it has demonstrated effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The minimum inhibitory concentration (MIC) for MRSA strains has been reported as low as 0.4 μg/ml, indicating potent activity compared to traditional treatments like vancomycin .
  • Enterococcus spp. : this compound showed high efficacy against Enterococcus species, including vancomycin-resistant strains .
  • Streptococcus pneumoniae : Clinical isolates have shown susceptibility to this compound, making it a candidate for treating pneumococcal infections .

The following table summarizes the MIC values of this compound against selected pathogens:

PathogenMIC (μg/ml)
MRSA0.4
Erythromycin-resistant S. aureus0.8
Enterococcus faecalis0.5
Streptococcus pneumoniae0.5

In Vivo Studies

In vivo studies have confirmed the bacteriostatic properties of this compound in animal models. For instance, in a rat model of MRSA endocarditis, this compound was shown to significantly reduce bacterial counts and mortality rates compared to controls, although its effects were primarily bacteriostatic rather than bactericidal .

Clinical Trials

This compound underwent several clinical trials to assess its safety and efficacy:

  • Phase II and III Trials : These trials aimed to evaluate this compound's effectiveness against serious infections caused by Gram-positive bacteria. However, clinical development was halted due to insufficient advantages over existing treatments .
  • Pneumococcal Pneumonia : Preliminary reports suggested potential usefulness in treating pneumococcal pneumonia, but further studies were not pursued following the cessation of broader clinical development .

Pharmacokinetics and Dosing

Pharmacokinetic studies have indicated that this compound's efficacy is influenced by drug exposure metrics such as the area under the concentration-time curve (AUC) relative to the MIC (AUC/MIC). Optimal dosing strategies have been proposed based on these pharmacodynamic targets, with simulations suggesting effective dosing ranges from 6 to 9 mg/kg body weight .

Mechanism of Action

SCH-27899 exerts its effects by inhibiting protein synthesis in bacteria. It binds to a specific site on the bacterial ribosome, interfering with the translation process. Mutations in ribosomal protein L16 have been shown to confer reduced susceptibility to SCH-27899, indicating its target site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog: Avilamycin

Avilamycin, another orthosomycin antibiotic, shares structural homology with evernimicin (Fig. 1 in ) and binds competitively to the same ribosomal site. However, key differences include:

Parameter This compound Avilamycin
Binding Site Exclusively 50S subunit Initially proposed 30S subunit
Affinity (Kd) 84–160 nM 32-fold lower affinity than this compound
MIC for S. aureus 0.02–0.8 μg/mL 0.4–25 μg/mL
Cross-Resistance Observed in avilamycin-resistant strains Linked to this compound resistance

Avilamycin-resistant enterococci often exhibit co-resistance to this compound due to shared L16 mutations, highlighting overlapping binding sites .

Mechanistic Comparison with Macrolides and Thiopeptides

This compound’s mode of action diverges from other ribosome-targeting antibiotics:

  • Macrolides (e.g., erythromycin) : Inhibit 50S subunit assembly rather than translation elongation. This compound primarily blocks elongation but also impairs 50S biogenesis at higher doses (50% inhibitory dose = 0.4 μg/mL vs. 0.03 μg/mL for translation) .
  • Thiopeptides (e.g., thiostrepton) : Bind to the 23S rRNA-L11 protein interface, whereas this compound interacts with helices H89/H91 of 23S rRNA, a distinct region .

Resistance Mechanisms Across Antibiotic Classes

Antibiotic Class Resistance Mechanism Cross-Resistance with this compound?
This compound L16 ribosomal protein mutations
Avilamycin L16 mutations Yes
Macrolides rRNA methylation (erm genes) No
Chloramphenicol Acetylation (CAT enzymes) No

This compound-resistant strains (e.g., S.

In Vitro and In Vivo Efficacy

  • Gram-positive activity : this compound MIC90 values for MRSA, VRE, and Streptococcus pneumoniae are ≤0.78 μg/mL, surpassing vancomycin and β-lactams .
  • Synergy with Fosfomycin : Sub-MIC this compound reduces MRSA adherence to surfaces when combined with fosfomycin .
  • Pharmacokinetics : Preclinical studies identified a dose-dependent bactericidal effect, with optimal efficacy at 4× MIC .

Unique Translational GTPase Inhibition

This compound selectively inhibits GTPase activity of initiation factor IF2 (IC50 = ~7 μM) and elongation factor EF4 (IC50 = ~3 μM), unlike thiostrepton, which targets EF-G . This differential activity underscores its distinct mechanism among ribosome inhibitors.

Biological Activity

Evernimicin, also known as SCH 27899, is a novel oligosaccharide antibiotic that exhibits significant biological activity against a variety of gram-positive and some gram-negative bacteria. Its mechanism of action primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound selectively binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. Research indicates that it does not promote transcript misreading, which is a common side effect of other antibiotics. In cell-free translation assays, this compound demonstrated a 50% inhibitory concentration (IC50) of approximately 125 nM for both Staphylococcus aureus and Escherichia coli ribosomes .

Binding Characteristics

The binding of this compound to the ribosome occurs at a unique site distinct from other antibiotics such as avilamycin, which binds to the 30S subunit. The specificity of this compound's action is underscored by its lack of inhibition in eukaryotic ribosomes (e.g., rabbit reticulocytes and wheat germ) at concentrations up to 40 μg/ml .

Antimicrobial Activity

This compound has been evaluated against a range of gram-positive pathogens, including Streptococcus pneumoniae, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). The results from various studies are summarized in Table 1 below.

Pathogen MIC90 (mg/L) Range (mg/L) Reference
Streptococcus pneumoniae0.0470.012 - 0.1
MRSA1.00.25 - 2.0
Enterococcus faecalis1.00.5 - 2.0
Enterococcus faecium1.00.5 - 2.0

These values indicate that this compound exhibits potent activity against these pathogens, often outperforming established antibiotics like vancomycin.

Clinical Studies

A significant clinical study involving over 4,500 isolates demonstrated the efficacy of this compound in treating infections caused by gram-positive bacteria. The study utilized E-test methods to determine minimum inhibitory concentrations (MICs) and assessed pharmacokinetic/pharmacodynamic (PK/PD) relationships using a neutropenic murine thigh infection model .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound was analyzed in healthy volunteers and patients with hypoalbuminemia, revealing similar protein binding characteristics across groups. Monte Carlo simulations indicated that achieving an area under the concentration-time curve to MIC ratio (AUC/MIC) was crucial for predicting microbiological efficacy .

Case Studies

In vivo studies have shown that this compound effectively reduces bacterial loads in experimental models of enterococcal infections and other gram-positive bacterial infections. For instance, in a study involving animals treated with this compound, a significant reduction in bacterial density within vegetations was observed .

Q & A

Q. How should conflicting findings on this compound’s bactericidal vs. bacteriostatic activity be addressed?

  • Reconcile discrepancies by standardizing assay conditions (e.g., inoculum size, media composition). Use time-lapse microscopy to monitor single-cell responses and distinguish static vs. cidal effects mechanistically .

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